Tert-butyl N-(4-aminopyridin-2-yl)carbamate is an organic compound featuring a tert-butyl carbamate moiety attached to a 4-aminopyridine. This compound is significant in organic synthesis and medicinal chemistry due to its utility as a protecting group for amines and its potential biological activity.
The compound can be sourced from various chemical suppliers, and its synthesis is documented in multiple scientific articles discussing methods for producing carbamates and related compounds. Notably, it has been studied for its interactions with biological macromolecules, making it relevant in drug development.
Tert-butyl N-(4-aminopyridin-2-yl)carbamate belongs to the class of carbamates, which are esters of carbamic acid. It is categorized as an amine derivative due to the presence of the amino group on the pyridine ring.
Several methods exist for synthesizing tert-butyl N-(4-aminopyridin-2-yl)carbamate, including:
The choice of solvent, temperature, and reaction time plays a crucial role in optimizing yield and purity. For instance, reactions are often conducted under anhydrous conditions to prevent hydrolysis of intermediates.
The molecular formula is , with a molecular weight of approximately 224.27 g/mol. The compound exhibits characteristic peaks in its infrared spectrum corresponding to the amine (N-H stretch) and carbamate (C=O stretch) functional groups.
Tert-butyl N-(4-aminopyridin-2-yl)carbamate participates in several chemical reactions:
The stability of the tert-butyl carbamate under various reaction conditions allows for selective reactions without interfering side products, making it a valuable intermediate in synthetic chemistry.
The mechanism of action primarily involves the deprotection of the carbamate group to release the free amine. This process can occur via:
Research indicates that derivatives of this compound may exhibit significant biological activity due to their ability to interact with various enzymes and receptors involved in cellular signaling pathways .
Tert-butyl N-(4-aminopyridin-2-yl)carbamate has several applications across different fields:
Molecular Structure and Core IdentifiersTert-butyl N-(4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5) is a crystalline organic compound with the systematic name tert-butyl (4-aminopyridin-2-yl)carbamate and molecular formula C10H15N3O2 (molecular weight: 209.25 g/mol) [7]. Its structure features two strategically positioned nitrogen atoms within the pyridine ring, complemented by orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group and a primary amine. This arrangement creates a multifunctional scaffold with three distinct pharmacophoric elements—the Boc-protected carbamate, the electron-rich 4-amino group, and the pyridine ring’s nitrogen—enabling diverse chemical transformations [5]. The compound is typically stored at 2–8°C under inert conditions to preserve stability, reflecting its sensitivity to environmental degradation .
Table 1: Core Identifiers of tert-Butyl N-(4-aminopyridin-2-yl)carbamate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1266119-48-5 |
Molecular Formula | C₁₀H₁₅N₃O₂ |
Molecular Weight | 209.25 g/mol |
IUPAC Name | tert-butyl (4-aminopyridin-2-yl)carbamate |
SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N |
InChIKey | VCKIIOUFGULFEC-UHFFFAOYSA-N |
XLogP | 1.15 (Consensus) |
Topological Polar Surface Area | 77.2 Ų |
The synthesis and application of tert-butyl N-(4-aminopyridin-2-yl)carbamate emerged prominently in the early 2010s, driven by the urgent need for novel chemotypes targeting tropical diseases and chronic inflammatory conditions. Its significance became apparent through high-throughput screening (HTS) campaigns against parasitic enzymes like Trypanosoma cruzi CYP51 (TcCYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in Chagas disease [2]. Unlike conventional azole-based inhibitors (e.g., posaconazole), which faced emerging resistance issues in T. cruzi, non-azole scaffolds derived from 4-aminopyridine demonstrated low-nanomolar binding affinity (KD ≤ 5 nM) and potent activity against intracellular amastigotes (EC50 = 14–18 nM) [2]. Concurrently, the compound’s analogs were identified as mechanism-based inhibitors of myeloperoxidase (MPO), a heme peroxidase implicated in cardiovascular diseases. For example, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea ("Aminopyridine 2") irreversibly inactivated MPO via heme modification, showcasing >500-fold selectivity over thyroid peroxidase (TPO) [4]. This dual applicability highlighted the 4-aminopyridine core as a privileged structure in hit-to-lead optimization.
The synthetic versatility of tert-butyl N-(4-aminopyridin-2-yl)carbamate stems from its differentially protected amine groups, which permit sequential and chemoselective derivatization:
This reactivity profile facilitates the synthesis of complex heterocycles, as demonstrated in the construction of biaryl ureas and piperazine-linked pharmacophores. For instance, coupling with isocyanates yields urea derivatives like Aminopyridine 2, while Buchwald-Hartwig amination with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5) generates fused nitrogenous systems [4] [8]. Such transformations underscore the compound’s role as a molecular "hub" for generating libraries targeting diverse enzymes.
In fragment-based drug discovery (FBDD), tert-butyl N-(4-aminopyridin-2-yl)carbamate serves as a low-molecular-weight (209 g/mol) fragment with optimal physicochemical properties:
Table 2: Key Applications in Drug Design
Target Protein | Derivative Class | Potency | Primary Use Case |
---|---|---|---|
TcCYP51 (T. cruzi) | LP10-optimized leads (e.g., 27i, 27r) | EC₅₀ = 14–18 nM (amastigotes) | Chagas disease therapeutics |
Myeloperoxidase (MPO) | 1-((6-Aminopyridin-3-yl)methyl)ureas | IC₅₀ < 50 nM | Anti-inflammatory agents |
Human CYPs (1A2/2D6/3A4) | S-Enantiomeric cyclohexyl analogs | <50% inhibition at 1 μM | Mitigating metabolic risk |
CAS No.: 112484-85-2
CAS No.: 10606-14-1